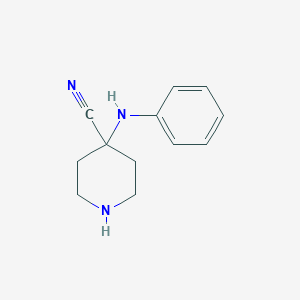

4-Anilino isonipecotonitrile

Description

4-Anilino-substituted heterocyclic compounds are a class of molecules characterized by an aniline group (phenylamine) attached to the fourth position of a nitrogen-containing heterocyclic core. These compounds are widely studied for their diverse pharmacological activities, including kinase inhibition (e.g., EGFR, VEGFR-2, Brk), anticancer effects, and antiviral properties . The 4-anilino moiety enhances binding affinity to target proteins by enabling hydrophobic interactions and hydrogen bonding within enzyme active sites . Common scaffolds include quinazolines, pyrrolo[2,3-d]pyrimidines, thienopyrimidines, and α-carbolines, with structural variations in the heterocyclic core and substituents dictating biological specificity and potency .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-anilinopiperidine-4-carbonitrile |

InChI |

InChI=1S/C12H15N3/c13-10-12(6-8-14-9-7-12)15-11-4-2-1-3-5-11/h1-5,14-15H,6-9H2 |

InChI Key |

FPDKTTQWCRCRAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C#N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Diversity

The pharmacological profile of 4-anilino-substituted compounds is highly scaffold-dependent. Below is a comparative analysis of key derivatives:

Table 1: Key 4-Anilino-Substituted Compounds and Their Properties

Key Observations:

Quinazoline Derivatives: Substitutions at the ortho (e.g., chloro) and para (e.g., bromo) positions of the 4-anilino ring enhance VEGFR-2 inhibition by optimizing hydrophobic interactions with the kinase pocket . Molecular docking studies show that 4-anilino quinazolines bind to the InhA enzyme (Mycobacterium tuberculosis) with higher affinity (-9.66 kcal/mol) than the standard drug isoniazid (-5.6 kcal/mol) .

Pyrrolo[2,3-d]pyrimidines: Compounds with 2-fluoro, 4-chloro substitutions (e.g., compound 9) exhibit dual RTK inhibition (VEGFR-2 and EGFR) and potent cytotoxicity against A431 cells . Selectivity is modulated by combining 4-anilino substitutions with 6-benzyl sidechains .

Thienopyrimidines: 4-Anilino-N-methylthieno[3,2-d]pyrimidines (e.g., compound 5d) induce apoptosis via tubulin polymerization inhibition (EC₅₀ = 0.008 µM in T47D cells) . Urea-linked derivatives (e.g., compound 9) show nanomolar c-Kit inhibition (IC₅₀ < 6 nM) and selectivity over other kinases .

α-Carbolines: 4-Anilino-α-carbolines inhibit Brk kinase, a driver of metastasis, with IC₅₀ values as low as 8 nM. Their planar structure facilitates intercalation into kinase domains .

SAR Trends:

- Electron-Withdrawing Groups (EWGs) : Ortho-substitutions (e.g., Cl, F) increase potency by stabilizing ligand-receptor interactions .

- Hydrophobic Moieties: Para-substitutions (e.g., Br, morpholino) improve membrane permeability and kinase binding .

- Scaffold Rigidity : Planar cores (e.g., α-carbolines) enhance intercalation into ATP-binding pockets .

Target Selectivity and Clinical Potential

- 4-Anilino(urea)thienopyrimidines (e.g., compound 9) show >100-fold selectivity for c-Kit over PDGFR and FGFR .

- Multi-Target Inhibitors :

- Compound 9 (quinazoline) inhibits both VEGFR-2 and EGFR, making it suitable for cancers driven by angiogenesis and proliferation .

Q & A

Q. What experimental methodologies are recommended for structural characterization of 4-anilino isonipecotonitrile?

Q. What synthetic routes are documented for this compound?

Key pathways include:

- Hydrogenation of isonicotinic acid derivatives under catalytic conditions (e.g., Pd/C or Raney Ni) .

- Boc/Cbz-protected intermediates (e.g., 4-Anilino-1-Boc-piperidine) as precursors, followed by deprotection and nitrile functionalization .

- Multi-step synthesis involving phenethylamine coupling to piperidine scaffolds .

Critical Considerations : Monitor reaction pH and temperature to avoid byproducts like fentanyl impurities .

Q. Which analytical techniques are optimal for assessing purity and stability?

- HPLC-UV/Vis : Use λmax = 249–296 nm for quantification .

- TGA/DSC : Determine thermal stability (decomposition >310°C ).

- GC-MS : Detect volatile impurities (e.g., residual solvents) .

- Karl Fischer titration : Measure hygroscopicity (critical for storage at -20°C ).

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural validation?

Apply triangulation : Cross-validate X-ray, MS, and NMR results. For example, discrepancies in proton chemical shifts may arise from tautomerism or crystal packing effects . Use error analysis (e.g., standard deviation in bond lengths ) and computational tools (DFT calculations) to reconcile data. Document uncertainties in methodology (e.g., instrument calibration ).

Q. What is the role of the 4-anilino moiety in medicinal chemistry applications?

The 4-anilino group facilitates hydrogen bonding in drug-target interactions. For instance, in EGFR inhibitors, it anchors to the kinase hinge region via NH–O bonds, enhancing binding affinity . Design analogs by modifying substituents on the aniline ring (e.g., trifluoromethyl groups for lipophilicity ).

Q. How can synthesis yields be optimized using design of experiments (DOE)?

- Variables : Catalyst loading (0.5–5 mol%), temperature (25–100°C), solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 2 mol% Pd/C at 80°C improves yield by 30% ).

- Scale-up challenges : Address mass transfer limitations in hydrogenation reactors .

Q. What strategies mitigate contamination by opioid impurities during synthesis?

- Chromatographic purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradient ).

- Recrystallization : Select solvents (e.g., ethanol) with low solubility for 4-anilino byproducts.

- QC protocols : Implement LC-MS screening for fentanyl analogs (LOD <0.1 ppm ).

Methodological Frameworks

- PICO(T) for Experimental Design : Define Population (e.g., reaction intermediates), Intervention (catalyst type), Comparison (solvent systems), Outcome (yield/purity), and Time (reaction duration) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored derivatives), Ethical (non-regulated precursors), and Relevant (drug discovery applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.